![molecular formula C16H18F3N3O4S B2581108 3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-62-4](/img/structure/B2581108.png)

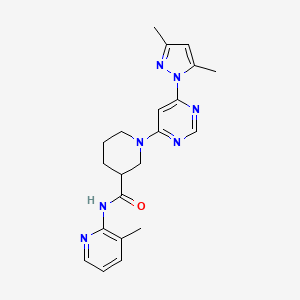

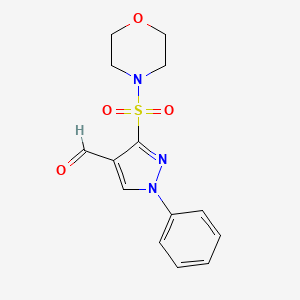

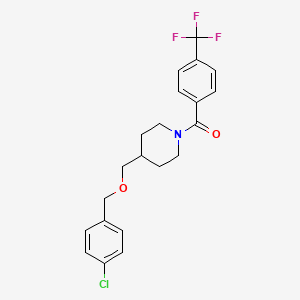

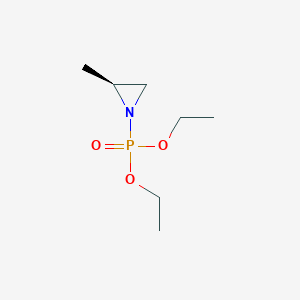

3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

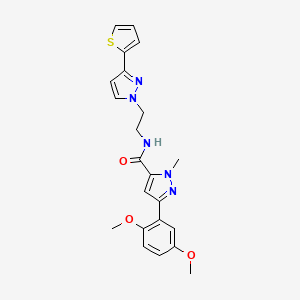

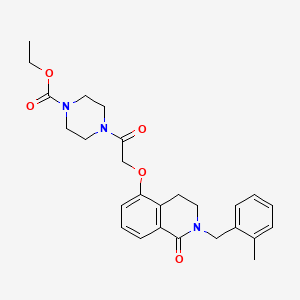

The compound “3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a trifluoromethyl group, a phenyl group, a sulfonyl group, and a triazaspiro[4.5]decane-2,4-dione moiety. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazaspiro[4.5]decane-2,4-dione ring, the introduction of the ethyl group, and the attachment of the (2-(trifluoromethyl)phenyl)sulfonyl group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The compound also contains a trifluoromethyl group attached to a phenyl ring, which is then attached to the rest of the molecule via a sulfonyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group could potentially undergo reactions involving the C-F bond, and the sulfonyl group could participate in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Antimicrobial and Detoxification Applications

- N-Halamine-coated Cotton: A study by Ren et al. (2009) explored the use of N-halamine precursors, including a variant of 1,3,8-triazaspiro[4.5]decane-2,4-dione, for coating cotton fabrics. This treatment endowed the fabrics with antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli O157:H7, and facilitated the oxidation of toxic compounds. This application showcases the compound's potential in creating antimicrobial and detoxifying textiles (Ren et al., 2009).

Material Science and Chemical Synthesis

- Synthesis of Functionalized Derivatives: Zhou et al. (2018) reported a one-pot, multi-component reaction involving a related triazaspiro[4.5]decane derivative. This synthesis method produces highly functionalized compounds efficiently, demonstrating the compound's utility in organic synthesis and material science (Zhou et al., 2018).

Crystallography and Structural Analysis

- Crystal Structure Studies: The work of Rohlíček et al. (2010) focuses on the crystal structure of a compound related to 1,3,8-triazaspiro[4.5]decane-2,4-dione. These structural analyses are crucial for understanding the physical and chemical properties of such compounds, which is valuable in material science and pharmaceutical research (Rohlíček et al., 2010).

Synthesis of Novel Compounds

- Development of Spiro Dilactones: Ghochikyan et al. (2016) successfully synthesized triazole-containing spiro dilactones, starting from derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione. This research highlights the compound's versatility in synthesizing novel organic molecules with potential applications in pharmaceuticals and agrochemicals (Ghochikyan et al., 2016).

Potential in Drug Development

- Research on Anticonvulsant Activity: While excluding specific information on drug use and side effects, it's worth noting that research by Obniska et al. (2006) and other studies have investigated derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione for their anticonvulsant properties. These studies contribute to the broader understanding of the compound's potential in medical research (Obniska et al., 2006).

Future Directions

properties

IUPAC Name |

3-ethyl-8-[2-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O4S/c1-2-22-13(23)15(20-14(22)24)7-9-21(10-8-15)27(25,26)12-6-4-3-5-11(12)16(17,18)19/h3-6H,2,7-10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVFZICNVVSIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)

amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)

![2-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2581028.png)

![N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2581033.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2581036.png)

![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2581040.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581043.png)